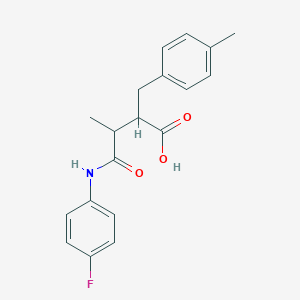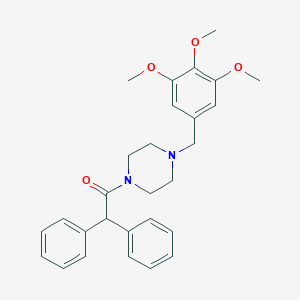
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid, also known as FMBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMBS belongs to the class of succinamic acid derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid is not fully understood. However, it has been proposed that N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid exerts its anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has been reported to have good solubility in water and organic solvents, making it suitable for use in various experimental settings.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, making it suitable for long-term storage. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also shown promising results in various cancer cell lines, indicating its potential for use as an anti-cancer agent. However, N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has some limitations, including its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Orientations Futures
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future studies could focus on investigating the efficacy of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid in animal models of cancer and inflammatory diseases. Additionally, the development of more efficient synthesis methods and the optimization of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid dosing regimens could further enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid involves the reaction between 4-fluoroaniline and 4-methylbenzylbromide followed by the addition of methylsuccinic anhydride. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
Propriétés
Nom du produit |
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid |
|---|---|
Formule moléculaire |
C19H20FNO3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-(4-fluoroanilino)-3-methyl-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20FNO3/c1-12-3-5-14(6-4-12)11-17(19(23)24)13(2)18(22)21-16-9-7-15(20)8-10-16/h3-10,13,17H,11H2,1-2H3,(H,21,22)(H,23,24) |
Clé InChI |
VZVZQCSDNMAZDA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
Solubilité |
49.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)





![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)